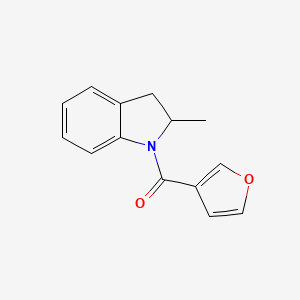
Furan-3-yl-(2-methyl-2,3-dihydroindol-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Furan-3-yl-(2-methyl-2,3-dihydroindol-1-yl)methanone, also known as FMIM, is a chemical compound with potential applications in scientific research. It is a synthetic indole derivative that has been synthesized using various methods.
科学研究应用
Furan-3-yl-(2-methyl-2,3-dihydroindol-1-yl)methanone has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to have anticancer activity and can inhibit the growth of various cancer cells, including breast, colon, and lung cancer cells. Furan-3-yl-(2-methyl-2,3-dihydroindol-1-yl)methanone has also been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation. Additionally, Furan-3-yl-(2-methyl-2,3-dihydroindol-1-yl)methanone has been studied for its potential use as an antiviral agent.
作用机制
The mechanism of action of Furan-3-yl-(2-methyl-2,3-dihydroindol-1-yl)methanone is not fully understood. However, it has been suggested that its anticancer activity may be due to its ability to induce apoptosis or programmed cell death in cancer cells. Furan-3-yl-(2-methyl-2,3-dihydroindol-1-yl)methanone has also been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. Its anti-inflammatory and analgesic effects may be due to its ability to inhibit the production of inflammatory mediators such as prostaglandins.
Biochemical and Physiological Effects
Furan-3-yl-(2-methyl-2,3-dihydroindol-1-yl)methanone has been shown to have various biochemical and physiological effects. In addition to its anticancer, anti-inflammatory, and analgesic effects, it has also been found to have antioxidant activity. Furan-3-yl-(2-methyl-2,3-dihydroindol-1-yl)methanone has been shown to scavenge free radicals and protect cells from oxidative damage. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease.
实验室实验的优点和局限性
Furan-3-yl-(2-methyl-2,3-dihydroindol-1-yl)methanone has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized using various methods. It has also been shown to have potent biological activity, making it a useful tool for studying various biological processes. However, there are also limitations to using Furan-3-yl-(2-methyl-2,3-dihydroindol-1-yl)methanone in lab experiments. Its mechanism of action is not fully understood, and its potential toxicity and side effects are not well characterized.
未来方向
There are several future directions for Furan-3-yl-(2-methyl-2,3-dihydroindol-1-yl)methanone research. One area of interest is its potential use as an anticancer agent. Further studies are needed to determine its mechanism of action and its efficacy in different types of cancer. Another area of interest is its potential use in the treatment of neurodegenerative diseases. Additional studies are needed to determine its ability to protect neurons from oxidative damage and its potential toxicity in the brain. Additionally, Furan-3-yl-(2-methyl-2,3-dihydroindol-1-yl)methanone could be studied for its potential use as an antiviral agent, as well as its potential use in the treatment of pain and inflammation.
Conclusion
In conclusion, Furan-3-yl-(2-methyl-2,3-dihydroindol-1-yl)methanone is a synthetic indole derivative with potential applications in scientific research. It has been shown to have anticancer, anti-inflammatory, and analgesic effects, as well as antioxidant activity. Furan-3-yl-(2-methyl-2,3-dihydroindol-1-yl)methanone has several advantages for use in lab experiments, but its mechanism of action and potential toxicity are not well characterized. Further studies are needed to determine its potential applications in the treatment of cancer, neurodegenerative diseases, and viral infections.
合成方法
Furan-3-yl-(2-methyl-2,3-dihydroindol-1-yl)methanone can be synthesized using different methods. One of the most common methods involves the reaction of furfural with 2-methyl-2,3-dihydroindole in the presence of an acid catalyst. The resulting product is then subjected to further purification to obtain pure Furan-3-yl-(2-methyl-2,3-dihydroindol-1-yl)methanone. Other methods involve the use of different starting materials and reaction conditions.
属性
IUPAC Name |
furan-3-yl-(2-methyl-2,3-dihydroindol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-10-8-11-4-2-3-5-13(11)15(10)14(16)12-6-7-17-9-12/h2-7,9-10H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEFPURVUACOOSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

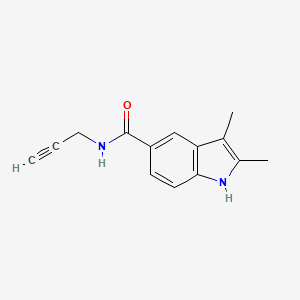
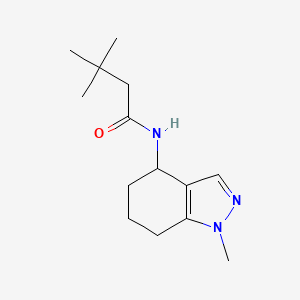

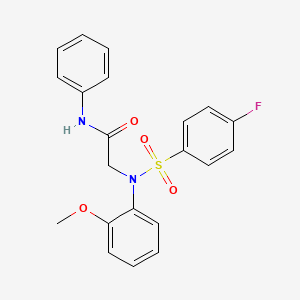
![N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]cyclopentanecarboxamide](/img/structure/B7495400.png)
![[5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl]methyl 2-methyl-3-oxo-4H-1,4-benzothiazine-6-carboxylate](/img/structure/B7495413.png)
![Methyl 2-[(4-bromophenyl)sulfonylamino]-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B7495433.png)
![2-[[4-Ethyl-5-(2-phenylquinolin-4-yl)-1,2,4-triazol-3-yl]sulfanyl]propanamide](/img/structure/B7495434.png)
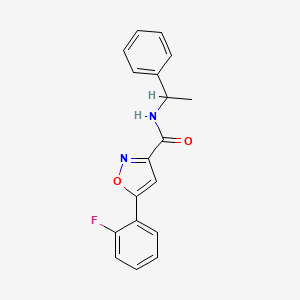
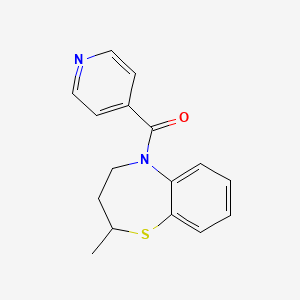
![N-[(1,5-dimethylpyrrol-2-yl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7495451.png)
![2,2-dimethyl-N-[2-[2-[5-(2-methyl-1,3-thiazol-4-yl)thiophen-2-yl]ethylamino]-2-oxoethyl]propanamide](/img/structure/B7495458.png)
![N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]pyridine-3-carboxamide](/img/structure/B7495466.png)
![n-Isopropyl-2h-benzo[d][1,2,3]triazole-5-carboxamide](/img/structure/B7495467.png)